4-Chloro-2-hydroxy-3-methylbenzaldehyde
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Overview
Description
4-Chloro-2-hydroxy-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a methyl group attached to a benzaldehyde core. It is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-hydroxy-3-methylbenzaldehyde typically involves the chlorination of 2-hydroxy-3-methylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this synthesis include chlorine gas or sodium hypochlorite as the chlorinating agents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting material .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-hydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-hydroxy-3-methylbenzoic acid.
Reduction: 4-Chloro-2-hydroxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-hydroxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications in drug development.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-hydroxy-3-methylbenzaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and exert specific effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methylbenzaldehyde: Similar structure but lacks the chloro group.
4-Hydroxy-3-methylbenzaldehyde: Similar structure but lacks the chloro group and has a hydroxy group at a different position.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but has a methoxy group instead of a chloro group.
Uniqueness
4-Chloro-2-hydroxy-3-methylbenzaldehyde is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-2-hydroxy-3-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-7(9)3-2-6(4-10)8(5)11/h2-4,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRAVGACEPRQIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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